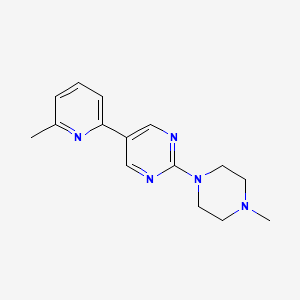
4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and morpholine rings through various coupling reactions. Common reagents used in these reactions include:
Pyrimidine precursors: Such as 2,6-dimethylpyrimidine.
Piperidine derivatives: Such as piperidine-1-carboxylic acid.
Morpholine: As a reactant or solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Participating in metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiomorpholine
Uniqueness
4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of pyrimidine, piperidine, and morpholine rings. This structural arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
Conclusion
This compound is a complex heterocyclic compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers, and its unique structure sets it apart from similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O2/c1-12-10-15(18-13(2)17-12)20-8-9-22-14(11-20)16(21)19-6-4-3-5-7-19/h10,14H,3-9,11H2,1-2H3 |
InChI Key |
CSKXCPGTRWNCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12223607.png)
![(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide](/img/structure/B12223611.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12223628.png)
![1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12223640.png)
![N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12223652.png)


![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one](/img/structure/B12223663.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12223668.png)
![5-((3,5-Dimethylisoxazol-4-yl)methyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12223673.png)
![3-(2-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223680.png)


![1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one](/img/structure/B12223699.png)
